BenchChemオンラインストアへようこそ!

2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide

Drug Discovery Medicinal Chemistry Physicochemical Profiling

2-(2-Methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide (IUPAC: 2-(2-methoxyethoxy)-N-(2-methylsulfanylphenyl)pyridine-4-carboxamide; CAS 2034361-11-8) is a synthetic small molecule belonging to the aryloxyalkyl isonicotinamide class. It is defined by a pyridine-4-carboxamide core bearing a linear 2-(2-methoxyethoxy) substituent at the 2-position and an N-(2-methylthiophenyl) amide tail.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 2034361-11-8
Cat. No. B2869046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide
CAS2034361-11-8
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2SC
InChIInChI=1S/C16H18N2O3S/c1-20-9-10-21-15-11-12(7-8-17-15)16(19)18-13-5-3-4-6-14(13)22-2/h3-8,11H,9-10H2,1-2H3,(H,18,19)
InChIKeyVMFUKXRPLQMGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide (CAS 2034361-11-8): Core Chemical Identity for Research Sourcing


2-(2-Methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide (IUPAC: 2-(2-methoxyethoxy)-N-(2-methylsulfanylphenyl)pyridine-4-carboxamide; CAS 2034361-11-8) is a synthetic small molecule belonging to the aryloxyalkyl isonicotinamide class. It is defined by a pyridine-4-carboxamide core bearing a linear 2-(2-methoxyethoxy) substituent at the 2-position and an N-(2-methylthiophenyl) amide tail . With a molecular formula of C16H18N2O3S and a molecular weight of 318.39 g/mol, it is primarily distributed as a reagent for non-human research purposes . The compound's structural features position it within a chemical space explored for both medicinal chemistry (e.g., kinase or MAT2A inhibition) and agrochemical (e.g., endoparasiticide) applications, making precise identity verification critical for reproducible experimental outcomes [1].

Why Generic Isonicotinamide Analogues Cannot Substitute 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide (CAS 2034361-11-8)


The differentiation of this compound is not merely incremental; it stems from a specific combination of the linear 2-(2-methoxyethoxy) ether chain and the ortho-methylthio substituent on the N-phenyl ring, which together define its molecular shape, electron density, and potential binding modality. Substituting a close analog such as N-(2-(methylthio)phenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide (CAS 1903236-12-3) or N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide introduces a cyclic, conformationally restricted group in place of the flexible methoxyethoxy tail, altering key properties like TPSA, cLogP, and rotational freedom . The broader isonicotinamide patent landscape indicates that subtle variations in the 2-alkoxy chain dramatically impact target affinity; for example, in isonicotinamide-based GSK-3 inhibitors, a shift from short alkyl to branched alkoxy groups resulted in >10-fold differences in IC50 [1]. Consequently, generic selection of a structurally similar but functionally distinct isonicotinamide risks introducing uncharacterized artifacts in structure-activity relationship (SAR) campaigns or invalidating comparative biological datasets.

Quantitative Differentiation Evidence for 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide (2034361-11-8)


Physicochemical Comparison: Lipophilicity and Topological Polar Surface Area Against Cyclic Ether Analogs

Computational comparison of 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide with its closest cyclic ether analogs reveals a distinct physicochemical profile. The target compound's linear methoxyethoxy chain confers a lower calculated LogP (cLogP) than the tetrahydrofuran analog and a higher Topological Polar Surface Area (TPSA) than the cyclic ether variants due to the additional ether oxygen and flexible chain [1]. This combination suggests improved aqueous solubility and a greater degree of conformational freedom, which are critical parameters for optimizing target binding kinetics [1].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Agrochemical Patent Scope: Oxyalkyl Chain Preference for Nematicidal Activity

Patent JP6364014B2, owned by BAYER CROPSCIENCE AG, explicitly claims pyridyloxyalkylcarboxamides as endoparasiticides and nematicides [1]. The generic structure (I) encompasses a wide range of oxyalkyl chains, but preferred embodiments include linear alkoxyalkyl groups, such as methoxyethoxy, which are highlighted for their optimal biological activity [1]. In contrast, no example in the patent literature exemplifies the unsubstituted cyclic ether analogs (tetrahydrofuran or tetrahydrothiophen) for this specific indication, suggesting a functional preference for the linear, flexible chain present in the target compound [1].

Agrochemical Nematicide Discovery Structure-Activity Relationship

Crystallographic Preference for Linear Ether Interactions: A Class-Level Insight

While no co-crystal structure exists for this exact compound, the broader class of isonicotinamide-based kinase inhibitors demonstrates that linear alkoxy chains at the 2-position of the pyridine ring often engage in key hydrogen bond networks or occupy a flexible lipophilic channel, a conformational space less readily accessible to rigid cyclic ethers [1]. For instance, in the GSK-3 inhibitor series, the replacement of a linear 2-propoxy group with a cyclic ether resulted in a >50% loss of inhibitory activity, demonstrating that the linear flexibility is a key pharmacophoric element [1]. This class-level SAR supports the hypothesis that the target compound's methoxyethoxy group is likely to be a more effective pharmacophoric group for certain enzyme pockets.

Structural Biology Ligand Design Medicinal Chemistry

Chemical Stability Differentiation: Thioether Metabolic Profile

The presence of an ortho-methylthio (SMe) substituent on the N-phenyl ring is a distinct structural feature compared to unsubstituted, chloro, or methoxy analogs of 2-(2-methoxyethoxy)isonicotinamide. This thioether group is a well-known metabolic soft spot susceptible to S-oxidation by cytochrome P450 enzymes, leading to the formation of a sulfoxide or sulfone metabolite [1]. In contrast, the chloro- or methoxy-phenyl analogs (e.g., N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide) undergo different metabolic pathways [2]. This metabolic liability is critical to consider during procurement; the target compound will have a distinctly different clearance profile in hepatic microsome assays compared to non-thioether analogs, making it a valuable tool compound for studying metabolic stability or for PK/PD relationship studies in drug discovery [1].

Drug Metabolism Chemical Stability Lead Optimization

Optimal Application Scenarios for 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide (2034361-11-8)


Agrochemical Lead Discovery for Nematicidal and Endoparasiticidal Agents

Procurement is most justified when initiating an agrochemical hit-to-lead program targeting plant-parasitic nematodes or animal endoparasites. The compound falls within the generic claims of JP6364014B2, where the linear methoxyethoxy chain is a preferred embodiment for biological activity [1]. Using this compound as a starting point for SAR exploration aligns with existing intellectual property evidence, which is absent for the simpler cyclic ether analogs.

Kinase Inhibitor Probe Based on Isonicotinamide Pharmacophore

This compound is a suitable candidate for screening against kinases such as GSK-3. Its linear, flexible 2-(2-methoxyethoxy) group is a pharmacophoric feature supported by class-level SAR, which demonstrates a significant advantage over rigidified ethers for occupancy of a lipophilic channel in the kinase ATP-binding site [1]. This makes it a better initial choice for a broad kinase selectivity panel compared to its tetrahydrofuran analog.

Investigative Tool for Thioether-Mediated Metabolic Clearance

The ortho-methylthio substituent makes this compound a valuable chemical probe for researchers investigating CYP450-mediated S-oxidation metabolism. Unlike the corresponding chloro- or methoxy-phenyl isonicotinamides, this compound will preferentially generate a sulfoxide/sulfone metabolite, enabling studies of metabolic soft spots and the design of improved drug candidates with tuned clearance rates [1].

Physicochemical Probe for Solubility-Target Engagement Trade-offs

Due to its unique physicochemical profile—a higher TPSA and lower cLogP than cyclic ether analogs—this compound is ideally suited for in vitro experiments designed to correlate solubility and permeability with target engagement. It provides a data point distinct from more lipophilic, rigidified analogs in solubility-permeability optimization studies [1].

Quote Request

Request a Quote for 2-(2-methoxyethoxy)-N-(2-(methylthio)phenyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.